molecular formula C8H11NO B2947396 4-[(Methylamino)methyl]phenol CAS No. 63989-88-8; 78507-19-4

4-[(Methylamino)methyl]phenol

Cat. No.: B2947396
CAS No.: 63989-88-8; 78507-19-4
M. Wt: 137.182
InChI Key: AMKMYXVFAOJGGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Phenolic Aminomethyl Compounds in Contemporary Organic Chemistry

Phenolic aminomethyl compounds, characterized by a hydroxyl group and an aminomethyl group attached to a benzene (B151609) ring, represent a significant class of molecules in modern organic chemistry. Their synthesis is most classically achieved through the Mannich reaction, a cornerstone of carbon-carbon bond formation. adichemistry.combyjus.com This reaction typically involves the aminoalkylation of an acidic proton, such as the one found on a phenol (B47542), using formaldehyde (B43269) and a primary or secondary amine, like methylamine (B109427). adichemistry.comacs.orgbrunel.ac.uk The process begins with the formation of an iminium ion from the amine and formaldehyde, which is then attacked by the electron-rich phenol ring to yield the final β-aminocarbonyl compound, also known as a Mannich base. adichemistry.combyjus.com

The versatility of the Mannich reaction allows for the creation of a diverse library of substituted phenols, which serve as valuable intermediates and building blocks in various synthetic pathways. acs.orgcore.ac.uk These compounds are instrumental in the synthesis of more complex molecules, finding applications in fields ranging from medicinal chemistry to materials science. ontosight.aichemimpex.com The presence of both a hydrogen-bond-donating hydroxyl group and a basic amino group imparts unique chemical properties, making them key synthons for developing pharmaceuticals, agrochemicals, and specialty chemicals. chemimpex.comcymitquimica.com

Significance of 4-[(Methylamino)methyl]phenol as a Prototypical Research Target

Within the broad class of phenolic aminomethyl compounds, this compound (also known as 4-Hydroxy-N-methylbenzylamine) serves as a structurally fundamental and prototypical research target. Its simple yet bifunctional nature, containing the core p-substituted hydroxybenzylamine scaffold, makes it an ideal model for studying the chemical and physical properties inherent to this class. guidechem.com While extensive research has been conducted on its structural isomers, such as 2-[(Methylamino)methyl]phenol and the primary amine 4-hydroxybenzylamine (B1666329), this compound represents the essential secondary amine derivative.

The significance of this structural motif is underscored by the biological and pharmaceutical applications of its close relatives. For instance, 4-hydroxybenzylamine is a known intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders, and is used in biochemical research. ontosight.aichemimpex.com The isomeric 2-hydroxybenzylamine scaffold is under investigation for potential therapeutic uses. google.com Furthermore, the synthesis of novel complex derivatives, such as those involving 1,3,4-thiadiazol moieties, has utilized p-hydroxybenzaldehyde as a starting material, highlighting the utility of the underlying structure of this compound in generating new chemical entities for screening and development. sioc-journal.cn Its availability from chemical suppliers for research use further cements its role as a fundamental compound for scientific inquiry. bldpharm.com

Overview of Key Research Directions and Scholarly Gaps Concerning this compound

The academic interest in compounds structurally related to this compound suggests several key research directions. A primary avenue of investigation lies in medicinal chemistry and drug discovery. Research on the 2-substituted isomer, 2-[(Methylamino)methyl]phenol, has shown it to possess antibiofilm activity against Staphylococcus aureus, indicating that the hydroxy-N-methylbenzylamine framework could be a promising scaffold for developing new antibacterial agents. smolecule.com This points to a potential research trajectory for this compound, exploring its own biological activity profile.

Another significant direction is its use as a building block in synthetic chemistry. Its bifunctional nature allows it to be a precursor for more complex molecules, including novel ligands, polymers, and specialty materials like dyes and pigments. chemimpex.com Computational studies, such as Density Functional Theory (DFT) calculations, on similar structures are used to predict molecular properties, reactivity, and potential applications, representing another fertile ground for research. researchgate.netresearchgate.net

Despite the potential, there are noticeable scholarly gaps in the literature specifically concerning this compound. There is a relative scarcity of published studies detailing its specific biological activities or its incorporation into novel materials compared to its isomers and related derivatives. chemicalbook.com While synthesis methods are generally understood from the principles of the Mannich reaction, detailed optimization studies and explorations of its reactivity in various chemical transformations are not widely reported. acs.org Future research would benefit from a systematic evaluation of its therapeutic potential across different biological targets, a deeper investigation into its utility in polymer and materials science, and comprehensive spectroscopic and crystallographic characterization to expand the fundamental knowledge base of this prototypical compound. nih.gov

Data Tables

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 78507-19-4 guidechem.com
Molecular Formula C₈H₁₁NO guidechem.com
IUPAC Name This compound
Synonyms 4-Hydroxy-N-methylbenzylamine, p-Hydroxybenzylmethylamine, p-N-Methylaminomethylphenol guidechem.com
SMILES CNC(C=C1)=CC=C(O)C1 bldpharm.com

Table 2: Computed Physical and Chemical Properties of this compound

PropertyValue
Molecular Weight 137.18 g/mol bldpharm.com
pKa (Predicted) 9.41 ± 0.15 guidechem.com
Vapour Pressure (Predicted) 0.0 ± 0.5 mmHg at 25°C guidechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(methylaminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-9-6-7-2-4-8(10)5-3-7/h2-5,9-10H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKMYXVFAOJGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78507-19-4
Record name 4-[(methylamino)methyl]phenol
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Synthetic Methodologies and Advanced Synthetic Strategies for 4 Methylamino Methyl Phenol

Historical and Conventional Synthetic Routes to 4-[(Methylamino)methyl]phenol

The traditional synthesis of this compound has primarily relied on robust and well-understood organic reactions. These methods, while effective, often involve multi-step processes and conditions that are being re-evaluated in the context of modern synthetic chemistry.

Exploration of Mannich-Type Reactions for this compound Synthesis

The Mannich reaction is a cornerstone in the synthesis of β-amino-carbonyl compounds and related structures. wikipedia.org It is a three-component condensation reaction involving a compound with an active hydrogen atom, an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.orgoarjbp.com In the context of this compound synthesis, the reactants are phenol (B47542) (providing the active hydrogen on the aromatic ring), formaldehyde (B43269), and methylamine (B109427).

The mechanism begins with the formation of an electrophilic iminium ion from methylamine and formaldehyde. wikipedia.org Phenol then acts as the nucleophile, attacking the iminium ion, which leads to the aminoalkylation of the phenol ring. organic-chemistry.org The reaction typically favors substitution at the ortho and para positions relative to the hydroxyl group. To selectively obtain the para-substituted product, this compound, careful control of reaction conditions is necessary.

Table 1: Components in the Mannich Reaction for this compound Synthesis

Role Compound Structure
Active Hydrogen Compound Phenol C₆H₅OH
Aldehyde Formaldehyde CH₂O
Amine Methylamine CH₃NH₂

This aminomethylation reaction is a versatile method for incorporating amines into organic compounds and has been foundational in the synthesis of numerous pharmaceutical intermediates. oarjbp.comnih.gov

Catalytic Approaches in the Synthesis of this compound

Catalysis offers significant advantages in chemical synthesis, including improved reaction rates, higher selectivity, and milder reaction conditions. For the synthesis of this compound, catalytic methods can be applied in several ways. One prominent approach is the catalytic reductive amination of 4-hydroxybenzaldehyde (B117250) with methylamine. This two-step, one-pot process involves the initial formation of a Schiff base (imine) from the aldehyde and amine, followed by in-situ reduction to the final amine product.

Various transition-metal catalysts are effective for the reduction step. Catalysts based on palladium, platinum, or nickel are commonly used in conjunction with a reducing agent, typically hydrogen gas. google.comgoogle.com The choice of catalyst and reaction conditions can significantly influence the yield and purity of the product.

Another catalytic strategy involves the use of catalysts to improve the efficiency and selectivity of the Mannich reaction itself. Acid or base catalysts are traditionally used, but modern approaches employ various metal salts or organocatalysts to facilitate the reaction under milder conditions. organic-chemistry.org

Table 2: Potential Catalytic Systems for this compound Synthesis

Synthetic Route Catalyst Type Example Catalysts Potential Advantages
Reductive Amination Transition Metal Pd/C, PtO₂, Raney Ni High yield, high purity
Mannich Reaction Organocatalyst Proline derivatives Enantioselectivity, mild conditions

Innovative and Sustainable Synthetic Methodologies

Recent advancements in synthetic chemistry have focused on developing more efficient, safer, and environmentally benign processes. These innovative strategies are highly applicable to the production of this compound.

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of this compound can lead to more sustainable manufacturing. Key strategies include the use of safer solvents (like water or ethanol), minimizing waste by improving atom economy, and using catalysts to replace stoichiometric reagents. nih.gov

One green approach involves electrochemistry, where electrons are used as a "clean" reagent. nih.gov For instance, the synthesis of sulfone derivatives of p-methylaminophenol has been achieved through an electrochemical method, highlighting a green strategy that could be adapted for related compounds. nih.govresearchgate.net This method allows for high selectivity by simply changing the applied electrode potential. nih.gov

Table 3: Application of Green Chemistry Principles to Synthesis

Green Chemistry Principle Application to this compound Synthesis
Atom Economy Favoring addition reactions like the Mannich reaction over substitution reactions to maximize the incorporation of reactant atoms into the final product.
Safer Solvents Replacing traditional organic solvents with water, ethanol (B145695), or performing reactions under solvent-free conditions.
Catalysis Utilizing highly efficient catalysts to reduce energy consumption and minimize byproducts. nih.gov

| Use of Renewable Feedstocks | Investigating the synthesis of precursors like phenol from bio-based sources. |

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuous stream through a reactor. aurigeneservices.com This technology offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. aurigeneservices.comnih.gov

For the synthesis of this compound, a continuous flow setup could be designed for either the Mannich reaction or a reductive amination pathway. Reactants would be pumped from separate reservoirs, mixed at a specific point, and then passed through a heated or cooled reactor tube. mdpi.com The short residence times and excellent temperature control can minimize the formation of byproducts and improve yield. nih.gov The ability to handle hazardous reagents or unstable intermediates more safely is a significant benefit of flow systems. nih.gov

Table 4: Comparison of Batch vs. Continuous Flow Processing

Parameter Batch Processing Continuous Flow Processing
Safety Higher risk with large volumes of hazardous materials. Smaller reactor volumes lead to inherently safer processes. aurigeneservices.com
Heat Transfer Limited by surface-area-to-volume ratio. Excellent heat transfer due to high surface-area-to-volume ratio.
Scalability Often requires re-optimization of reaction conditions. Straightforward scaling by running the system for longer or using parallel reactors.

| Control | Less precise control over temperature and mixing. | Precise control over residence time, temperature, and stoichiometry. aurigeneservices.com |

Biocatalytic and Chemoenzymatic Routes to this compound

Biocatalysis utilizes enzymes to perform chemical transformations. Enzymes offer unparalleled selectivity (chemo-, regio-, and stereoselectivity) and operate under mild, environmentally friendly conditions (aqueous media, ambient temperature). mdpi.com A chemoenzymatic route combines enzymatic steps with traditional chemical synthesis. nih.gov

While a specific enzyme for the direct synthesis of this compound may not be readily available, existing enzyme classes could be engineered or applied to key steps. For example, a transaminase enzyme could potentially be used for the reductive amination of 4-hydroxybenzaldehyde, offering a highly enantioselective route if a chiral version of the product were desired. Similarly, other enzymes could be employed to synthesize the precursors from renewable starting materials. The development of such biocatalytic processes often involves screening enzyme libraries and protein engineering to optimize activity and stability for the specific substrate. mdpi.com

Table 5: Potential Biocatalytic Approaches

Enzyme Class Potential Reaction Step Advantages
Transaminase Reductive amination of 4-hydroxybenzaldehyde High stereoselectivity, mild conditions.
Laccase/Peroxidase Modification of the phenol ring Potential for novel functionalization.

| Dehydrogenase | Reduction of an imine intermediate | High selectivity, uses renewable cofactors. mdpi.com |

Precursor Chemistry and Downstream Derivatization in this compound Synthesis

The synthesis of this compound relies on readily available chemical precursors and established reaction pathways. The choice of synthetic route often depends on factors such as desired yield, purity, and scalability. Two primary strategies dominate its preparation: the Mannich reaction and the reductive amination of 4-hydroxybenzaldehyde.

Precursor Chemistry

The Mannich reaction is a three-component condensation that serves as a cornerstone for synthesizing aminomethylated phenols. organic-chemistry.orgoarjbp.comwikipedia.org In this approach, three key precursors are utilized:

An Active Hydrogen Compound: Phenol is the standard precursor, providing the aromatic ring onto which the functional group is added.

A Non-Enolizable Aldehyde: Formaldehyde is typically used as the carbon source for the methylene (B1212753) bridge. oarjbp.com

A Primary or Secondary Amine: Methylamine acts as the nitrogen source, providing the methylamino portion of the final molecule.

The reaction proceeds via the formation of an electrophilic iminium ion from methylamine and formaldehyde. wikipedia.org This intermediate then reacts with the electron-rich phenol ring through electrophilic aromatic substitution to yield this compound.

A second major synthetic route involves the reductive amination of 4-hydroxybenzaldehyde. smolecule.com This two-step process begins with the condensation of 4-hydroxybenzaldehyde and methylamine to form a Schiff base (imine) intermediate. The subsequent reduction of this imine, typically via catalytic hydrogenation or with a chemical reducing agent like sodium borohydride, yields the final product. smolecule.com

Table 1: Key Precursors for this compound Synthesis

Synthetic Route Precursor 1 Precursor 2 Precursor 3
Mannich Reaction Phenol Formaldehyde Methylamine

Downstream Derivatization

The chemical structure of this compound, featuring a reactive phenolic hydroxyl group, a secondary amine, and an activated aromatic ring, makes it a versatile intermediate for further chemical modifications. smolecule.com These downstream derivatizations allow for the synthesis of a wide range of more complex molecules.

Key downstream reactions include:

Oxidation: The phenol moiety can be oxidized to form corresponding quinone derivatives using oxidizing agents such as potassium permanganate (B83412) or hydrogen peroxide. smolecule.com

Reduction: The aromatic ring can undergo reduction to the corresponding cyclohexanol (B46403) derivative through catalytic hydrogenation, often employing catalysts like rhodium or palladium under hydrogen pressure. nih.govmdpi.com

Electrophilic Aromatic Substitution: The electron-donating nature of the hydroxyl and methylaminomethyl groups activates the aromatic ring, facilitating electrophilic substitution reactions. This allows for the introduction of various functional groups, such as nitro (-NO₂), sulfonic acid (-SO₃H), or halogen (-Cl, -Br) groups, onto the ring. smolecule.com

N-Alkylation/N-Acylation: The secondary amine is nucleophilic and can react with alkyl halides or acyl chlorides to form tertiary amines or amides, respectively. This allows for the extension of the side chain or the introduction of new functional groups.

These derivatization pathways underscore the utility of this compound as a building block in the synthesis of diverse chemical entities for various applications.

Process Optimization and Scale-Up Considerations for this compound Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process optimization to ensure efficiency, cost-effectiveness, and product quality. Key parameters are systematically adjusted to maximize yield and purity while minimizing waste and energy consumption.

Process Optimization

Optimizing the synthesis of this compound, particularly via catalytic hydrogenation routes, involves fine-tuning several reaction parameters. The choice of catalyst, solvent, temperature, and hydrogen pressure are all critical variables that influence the reaction's outcome.

Catalyst Selection: Catalytic hydrogenation is a common step in the synthesis, either for the reduction of a nitro-precursor or for the reductive amination pathway. google.com Catalysts such as palladium on carbon (Pd/C), Raney nickel, and rhodium-based systems are frequently employed. nih.govgoogle.com The catalyst's activity and selectivity are paramount; for instance, specific catalysts can be used to selectively hydrogenate the aromatic ring while preserving other functional groups. nih.gov

Solvent System: The choice of solvent can affect reactant solubility, reaction rate, and catalyst performance. Alcohols like methanol (B129727) or ethanol are common solvents for hydrogenation reactions. google.com In some cases, aqueous-phase hydrogenation can be a greener alternative, though it may require specialized catalysts to be efficient. mdpi.com

Temperature and Pressure: These parameters are directly linked to reaction kinetics. For catalytic hydrogenations, temperatures may range from ambient to elevated (e.g., 20–80 °C), while hydrogen pressure is typically controlled between 0.5 to 12 bar. mdpi.comgoogle.com Optimization involves finding a balance where the reaction proceeds at a reasonable rate without promoting side reactions or degradation of the product.

Table 2: Illustrative Parameters for Optimization in Hydrogenation Processes

Parameter Range/Examples Purpose of Optimization
Catalyst 5% Pd/C, Raney Ni, Ru@N-CS Maximize conversion and selectivity; minimize catalyst loading
Solvent Ethanol, Methanol, Water Improve solubility; enhance reaction rate; facilitate product isolation
Temperature 20 - 80 °C Increase reaction rate; control selectivity
H₂ Pressure 0.5 - 12 bar Ensure sufficient reactant for hydrogenation; influence reaction rate

| Reaction Time | 30 min - 4 h | Achieve complete conversion; prevent product degradation |

Scale-Up Considerations

Scaling up the production of this compound introduces several challenges that must be addressed to ensure a safe, reliable, and economical industrial process.

Reactor Design and Heat Management: Exothermic reactions, such as hydrogenation, require robust reactor systems with efficient heat exchange capabilities to prevent thermal runaways. While batch reactors are common, continuous flow reactors are gaining traction as they offer superior heat and mass transfer, improved safety, and more consistent product quality. nih.gov

Impurity Profile and Purification: The purity of precursors, such as phenol, can significantly impact the reaction. Impurities like acetol, found in some grades of phenol, can poison catalysts and reduce efficiency. google.com Therefore, raw material sourcing and purification are critical. Downstream purification of the final product on a large scale often involves crystallization or distillation to meet stringent quality specifications. rsc.org

Process Safety and Environmental Impact: Handling materials like hydrogen gas, flammable solvents, and potent catalysts requires strict safety protocols. Process design must incorporate measures to minimize environmental impact, such as solvent recycling and waste stream treatment, to align with modern green chemistry principles. rsc.org

Successful scale-up hinges on a thorough understanding of the reaction mechanism, kinetics, and thermodynamics, allowing for the development of a process that is not only high-yielding but also safe and sustainable.

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of 4 Methylamino Methyl Phenol

Fundamental Reactivity Profiles of 4-[(Methylamino)methyl]phenol

The reactivity of this compound is characterized by the distinct yet synergistic properties of its phenolic ring and its aminomethyl side chain. The phenol (B47542) component is prone to electrophilic attack and oxidation, while the secondary amine is a nucleophilic center.

Electrophilic Aromatic Substitution Reactions on the Phenol Ring

The phenol ring in this compound is highly activated towards electrophilic aromatic substitution (SEAr) due to the powerful electron-donating resonance effect of the hydroxyl group. quora.combyjus.com This effect significantly increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene (B151609). chemistrysteps.com The hydroxyl group is a strong ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. quora.combyjus.comlumenlearning.com

In this compound, the para position is already occupied by the (methylamino)methyl group. Therefore, electrophilic substitution is expected to occur predominantly at the ortho positions (C2 and C6) relative to the hydroxyl group. The (methylamino)methyl group, being an alkylamine derivative, is also weakly activating and an ortho, para-director, which reinforces the directing effect of the hydroxyl group towards the same positions. stackexchange.comguidechem.com

Common electrophilic aromatic substitution reactions for phenols include:

Nitration: Reaction with dilute nitric acid at low temperatures would likely yield a mixture of 2-nitro-4-[(methylamino)methyl]phenol and 2,6-dinitro-4-[(methylamino)methyl]phenol. Using concentrated nitric acid could lead to the formation of 2,4,6-trinitrophenol (picric acid) through displacement of the side chain, though oxidation of the ring is a competing reaction. byjus.com

Halogenation: Due to the highly activated ring, halogenation (e.g., with bromine or chlorine) can proceed rapidly, even without a Lewis acid catalyst. byjus.comchemistrysteps.com Reaction with bromine water would be expected to produce 2,6-dibromo-4-[(methylamino)methyl]phenol. byjus.com

Sulfonation: Sulfonation with sulfuric acid is temperature-dependent. At lower temperatures, the ortho-sulfonated product is typically favored, while higher temperatures favor the thermodynamically more stable para product. mlsu.ac.in Given the occupied para position, sulfonation would primarily yield 2-hydroxy-5-[(methylamino)methyl]benzenesulfonic acid.

Friedel-Crafts Reactions: While phenols can be poor substrates for Friedel-Crafts alkylation and acylation due to the coordination of the Lewis acid catalyst with the hydroxyl group, these reactions can sometimes be achieved under specific conditions.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

Reaction Reagent Predicted Major Product(s)
Nitration Dilute HNO₃ 2-Nitro-4-[(methylamino)methyl]phenol
Halogenation Br₂ in CHCl₃ 2-Bromo-4-[(methylamino)methyl]phenol
Halogenation Bromine Water 2,6-Dibromo-4-[(methylamino)methyl]phenol

Nucleophilic Reactions Involving the Aminomethyl Moiety

The secondary amine within the (methylamino)methyl group is a nucleophilic center and can undergo reactions typical of secondary amines. These reactions primarily involve the lone pair of electrons on the nitrogen atom.

N-Alkylation: The amine can act as a nucleophile and react with alkyl halides (e.g., methyl iodide) in an SN2 reaction to form a tertiary amine, yielding 4-[(dimethylamino)methyl]phenol. Further reaction could produce a quaternary ammonium (B1175870) salt. Kinetic studies on the reaction of substituted benzylamines with benzyl (B1604629) bromide show that electron-donating groups on the ring increase the reaction rate, while electron-withdrawing groups decrease it. researchgate.net

N-Acylation: Reaction with acylating agents such as acid chlorides or anhydrides (e.g., acetyl chloride or acetic anhydride) will form an N-substituted amide. For instance, acetylation would yield N-methyl-N-[(4-hydroxyphenyl)methyl]acetamide. This reaction is analogous to the production of paracetamol from p-aminophenol. ugm.ac.idscispace.com

Reaction with Carbonyls: The secondary amine can react with aldehydes and ketones to form an unstable carbinolamine, which then dehydrates to form an enamine or, in the case of a subsequent reduction step, can lead to a more substituted amine. researchgate.net

Oxidation Reactions of this compound and Quinone Formation

Phenols are readily oxidized, and the presence of an amino group in the para position, as in p-aminophenol derivatives, makes the molecule particularly susceptible to oxidation. nih.govlibretexts.org The oxidation of this compound is expected to proceed through a one-electron oxidation pathway to form a phenoxy free radical, which is a key intermediate. nih.govresearchgate.net

Depending on the oxidizing agent and reaction conditions, several products can be formed:

Quinone Imine Formation: Mild oxidation can lead to the formation of a quinone imine. The oxidation of p-aminophenol itself is known to yield benzoquinone imine intermediates. rsc.org For this compound, this would result in N-methyl-p-benzoquinone imine. These species are often highly reactive and can undergo further reactions such as polymerization or hydrolysis.

Polymerization: Phenoxy radicals are known to couple, leading to the formation of polymeric materials. nih.gov The oxidation of p-aminophenol often results in complex polymeric products. rsc.org

Benzoquinone Formation: More vigorous oxidation, or hydrolysis of an intermediate quinone imine, can lead to the formation of p-benzoquinone, with the concurrent loss of the aminomethyl side chain. Common oxidizing agents for converting phenols to quinones include chromic acid, Fremy's salt ((KSO₃)₂NO), and sodium dichromate. libretexts.orglibretexts.org

Reduction Reactions of Functional Groups within this compound

The functional groups in this compound are in a relatively low oxidation state. However, the aromatic ring can be reduced under specific conditions.

Catalytic Hydrogenation of the Phenol Ring: The benzene ring can be reduced to a cyclohexane (B81311) ring via catalytic hydrogenation. This reaction typically requires a metal catalyst (such as Palladium, Rhodium, or Nickel) and high pressures of hydrogen gas. researchgate.netacs.orgnih.gov The hydrogenation of this compound would be expected to yield 4-[(Methylamino)methyl]cyclohexanol. The stereochemistry of the product (cis vs. trans) can often be controlled by the choice of catalyst and reaction conditions. acs.orgnih.govresearchgate.net Depending on the catalyst, chemoselective hydrogenation to the corresponding cyclohexanone (B45756) may also be possible. researchgate.netacs.org

Reductive Amination/Debenzylation: While the amine itself is not typically reduced, the C-N bond in benzylamines can be cleaved under certain reductive conditions (hydrogenolysis), particularly with catalysts like Palladium on carbon (Pd/C). organic-chemistry.org This could potentially lead to the formation of p-cresol (B1678582) and methylamine (B109427), although this is generally a less common reaction pathway unless specifically targeted.

Mechanistic Investigations of this compound Transformations

The mechanisms of the key transformations of this compound are well-established based on studies of analogous phenol and benzylamine (B48309) compounds.

Electrophilic Aromatic Substitution: The mechanism proceeds via a two-step addition-elimination pathway. First, the π-electron system of the activated phenol ring attacks the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized over the ring and, crucially, onto the oxygen atom of the hydroxyl group, which provides significant stabilization. In the second step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.

Oxidation to Quinone Species: The oxidation of phenols typically involves the initial formation of a phenoxy radical through the loss of a proton and an electron (Proton-Coupled Electron Transfer, PCET). researchgate.net For p-aminophenol derivatives, oxidation can be initiated by a one-electron transfer to form a radical cation, followed by deprotonation to yield a p-aminophenoxy free radical. nih.govresearchgate.net This radical is the key intermediate that can then undergo further oxidation to a quinone imine or couple with other molecules to form dimers and polymers. rsc.org

Nucleophilic Reactions of the Amine: Reactions such as N-alkylation with alkyl halides are generally understood to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.net The nitrogen atom's lone pair acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group in a single, concerted step.

Kinetic and Thermodynamic Studies of this compound Reactions

While specific kinetic and thermodynamic data for this compound are not widely available, valuable insights can be drawn from studies on closely related compounds like p-aminophenol, cresols, and benzylamines.

Kinetic Studies: The rates of reaction are highly dependent on the nature of the substituents. For electrophilic aromatic substitution, the strongly activating -OH group ensures a much faster reaction rate compared to benzene. mdpi.com For nucleophilic reactions at the amine, the electronic nature of the phenol ring influences the nucleophilicity of the nitrogen. A study on the acetylation of p-aminophenol to form paracetamol provides a relevant kinetic model. The reaction was found to be second-order, and the rate constant increased significantly with temperature. scispace.comsemanticscholar.orgresearchgate.net

Table 2: Representative Kinetic Data for an Analogous Reaction: Acetylation of p-Aminophenol Data adapted from studies on paracetamol synthesis. Conditions can influence absolute values. scispace.comsemanticscholar.org

Temperature (°C) Reactant Mole Ratio (p-AP:Ac₂O) Agitation Speed (RPM) Second-Order Rate Constant (L mol⁻¹ min⁻¹)
86 1:1.5 350 ~1.1
90 1:1.5 350 ~1.4

Table 3: Representative Thermodynamic Data for Phenol Oxidation Data represents the standard potential for the one-electron, one-proton oxidation of phenol in aqueous solution. researchgate.net

Parameter Value Conditions
Standard Potential (E°) ~0.9 V vs NHE pH = 0
Apparent Standard Potential ~0.45 V vs NHE pH = 12

The decrease in potential with increasing pH indicates that the oxidation is thermodynamically more favorable in alkaline conditions, where the more easily oxidized phenolate (B1203915) anion is the dominant species. researchgate.net

Derivatization and Functionalization Strategies for 4 Methylamino Methyl Phenol Scaffolds

Synthesis of Substituted 4-[(Methylamino)methyl]phenol Derivatives

The synthesis of derivatives of this compound can be systematically approached by targeting its three principal reactive centers: the phenolic hydroxyl group, the secondary amine, and the aromatic ring. This allows for a high degree of molecular diversity to be generated from a single, readily accessible starting material.

Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a prime site for modification, primarily through etherification and esterification reactions. These transformations can significantly alter the molecule's polarity, lipophilicity, and interaction with biological targets.

Etherification: The formation of an ether linkage at the phenolic hydroxyl group is a common strategy to mask the acidity of the phenol (B47542) and to introduce a wide variety of alkyl or aryl substituents. The Williamson ether synthesis is a classical and widely employed method for this purpose. This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl or aryl halide.

A general scheme for the etherification of this compound is as follows:

Step 1: Deprotonation. this compound is treated with a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH) in an appropriate solvent like dimethylformamide (DMF), acetone, or acetonitrile to generate the corresponding sodium or potassium phenoxide.

Step 2: Nucleophilic Substitution. The resulting phenoxide is then reacted with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) bromide), to yield the desired ether derivative.

Alkylating AgentBaseSolventProduct
Methyl IodideK₂CO₃Acetone4-(Methoxymethyl)-N-methylbenzylamine
Ethyl BromideNaHDMF4-(Ethoxymethyl)-N-methylbenzylamine
Benzyl BromideNaOHEthanol (B145695)/Water4-(Benzyloxymethyl)-N-methylbenzylamine

Esterification: Esterification of the phenolic hydroxyl group is another important modification that can influence the molecule's properties. Phenolic esters can be synthesized through several methods, including reaction with acyl chlorides, acid anhydrides, or carboxylic acids under appropriate conditions.

The reaction with acyl chlorides or acid anhydrides is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric or carboxylic acid byproduct. Direct esterification with carboxylic acids often requires a catalyst, such as a strong acid (e.g., sulfuric acid) and removal of water to drive the equilibrium towards the product.

Acylating AgentBase/CatalystSolventProduct
Acetyl ChloridePyridineDichloromethane4-((Methylamino)methyl)phenyl acetate
Acetic AnhydrideTriethylamineDichloromethane4-((Methylamino)methyl)phenyl acetate
Benzoic AcidH₂SO₄ (cat.)Toluene4-((Methylamino)methyl)phenyl benzoate

Chemical Modifications and Quaternization of the Amine Nitrogen

The secondary amine in this compound provides a nucleophilic center that can readily undergo N-alkylation, N-acylation, and quaternization reactions. These modifications can alter the basicity of the nitrogen atom and introduce new functional groups.

N-Alkylation and N-Acylation: N-alkylation can be achieved by reacting this compound with alkyl halides in the presence of a base to neutralize the hydrogen halide formed. This reaction can lead to the formation of tertiary amines. N-acylation involves the reaction with acyl chlorides or acid anhydrides to form amides. These reactions are typically performed in the presence of a base like triethylamine or pyridine.

ReagentBaseSolventProduct
Ethyl IodideK₂CO₃Acetonitrile4-((Ethyl(methyl)amino)methyl)phenol
Acetyl ChlorideTriethylamineDichloromethaneN-(4-Hydroxybenzyl)-N-methylacetamide

Quaternization: The secondary amine can be exhaustively methylated to form a quaternary ammonium (B1175870) salt. This is typically achieved by reacting this compound with an excess of a methylating agent, such as methyl iodide. The resulting quaternary ammonium salt carries a permanent positive charge, which significantly alters the molecule's physical and biological properties. A similar quaternization has been reported for the structurally related compound 4-allyl-6-(dimethylamino)methyl-2-methoxyphenol, which was methylated with methyl iodide in ethanol .

Ring Functionalization of the Phenol Moiety in this compound

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl and the methylaminomethyl groups. These groups are ortho- and para-directing. Since the para position is already substituted, electrophilic attack is expected to occur at the ortho positions relative to the hydroxyl group.

Halogenation: Halogenation of the aromatic ring can be achieved using various halogenating agents. For example, bromination can be carried out using bromine in a suitable solvent. The high reactivity of phenols often leads to polyhalogenation, so reaction conditions must be carefully controlled to achieve mono-substitution libretexts.org.

Nitration: Nitration of phenols can be challenging due to their susceptibility to oxidation by nitric acid libretexts.org. However, under carefully controlled conditions, for instance, using dilute nitric acid or other nitrating agents, nitro groups can be introduced into the aromatic ring. For cresols, nitration with nitric acid in aqueous sulfuric acid has been studied, showing that the reaction proceeds at or near the encounter-controlled rate rsc.org. The hydroxyl and methylaminomethyl groups would direct the incoming nitro group to the ortho positions.

Sulfonation: Sulfonation of the phenol ring can be accomplished by treatment with concentrated sulfuric acid. The position of sulfonation is temperature-dependent.

Design and Synthesis of Advanced this compound Based Scaffolds

The derivatization strategies discussed above can be employed to construct more complex molecular architectures based on the this compound scaffold. By combining modifications at the hydroxyl, amino, and aromatic ring positions, a vast chemical space can be explored.

For example, bifunctional derivatives can be synthesized by first protecting one reactive site while modifying another, followed by deprotection and subsequent functionalization of the first site. This allows for the controlled introduction of different functionalities at specific positions.

Advanced scaffolds can also be designed by using the functional groups of derivatized this compound as handles for further reactions. For instance, an ether derivative with a terminal alkyne or azide group could be synthesized, which can then be used in "click" chemistry reactions to conjugate the scaffold to other molecules, such as polymers, peptides, or fluorescent dyes.

Exploration of Structure-Reactivity and Structure-Function Relationships in this compound Derivatives

The systematic derivatization of the this compound scaffold is crucial for understanding structure-activity relationships (SAR) and structure-reactivity relationships (SRR). By synthesizing a library of derivatives with varied substituents and evaluating their biological activity or chemical reactivity, it is possible to elucidate the role of each part of the molecule.

A study on the correlation between the structure and activity of 4-[(diethylamino)methyl]phenol derivatives as acetylcholinesterase inhibitors highlights the importance of such investigations . By varying the substituents on the aromatic ring and the amine, researchers can identify the key structural features responsible for the observed biological activity.

Similarly, the reactivity of the different functional groups can be modulated by the introduction of electron-donating or electron-withdrawing groups on the aromatic ring. For example, the acidity of the phenolic hydroxyl group and the nucleophilicity of the amine can be fine-tuned. Understanding these structure-reactivity relationships is essential for designing derivatives with specific chemical properties for applications in materials science or as chemical probes.

Advanced Spectroscopic and Crystallographic Characterization of 4 Methylamino Methyl Phenol and Its Analogues

High-Resolution Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are pivotal in determining the structure of organic molecules. By probing the interactions of molecules with electromagnetic radiation, these methods provide a "fingerprint" that is unique to a compound's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: In the ¹H NMR spectrum of a compound like 4-[(Methylamino)methyl]phenol, one would expect to see distinct signals corresponding to each unique proton environment. The protons on the aromatic ring would typically appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene (B1212753) (-CH₂-) protons adjacent to the amino group and the aromatic ring would produce a singlet, while the methyl (-CH₃) protons on the nitrogen would also yield a singlet. The protons of the hydroxyl (-OH) and amine (-NH-) groups would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, distinct signals would be expected for the methyl carbon, the methylene carbon, and the four unique carbons of the para-substituted aromatic ring. The chemical shifts of the aromatic carbons are influenced by the electron-donating nature of the hydroxyl group and the electron-withdrawing nature of the methylaminomethyl substituent.

ProtonChemical Shift (δ) ppmMultiplicity
CH-N6.32triplet
CHT6.35doublet
CHAr6.73doublet of multiplets
CHT7.00doublet
CHAr7.27doublet of multiplets
NH8.21doublet
OH9.41singlet
Note: This table is based on data for the analogue 4-[bis(thiazol-2-ylamino)methyl]phenol in DMSO-d₆. mdpi.com

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. nih.govchemrxiv.orgbioanalysis-zone.comsannova.netchemrxiv.org It measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a precise molecular formula.

For this compound (C₈H₁₁NO), the exact mass can be calculated. In an HRMS experiment, this compound would be expected to show a molecular ion peak [M+H]⁺ corresponding to this calculated mass. For the analogue 4-[bis(thiazol-2-ylamino)methyl]phenol , HRMS analysis showed a molecular ion [M+H]⁺ at m/z 305.0531, which corresponds to the calculated value for its molecular formula, C₁₃H₁₃N₄OS₂. mdpi.com This high level of accuracy confirms the elemental composition of the molecule.

IonCalculated m/z
[M+H]⁺305.0531
Note: This table is based on data for the analogue 4-[bis(thiazol-2-ylamino)methyl]phenol. mdpi.com

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. americanpharmaceuticalreview.comresearchgate.net These two techniques are complementary, as some molecular vibrations are more active in IR and others in Raman. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic group. A peak corresponding to the N-H stretch of the secondary amine would also be expected in a similar region. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would appear around 2800-3100 cm⁻¹. Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region.

For the analogue 4-[bis(thiazol-2-ylamino)methyl]phenol , the FTIR spectrum showed characteristic peaks at 3340 cm⁻¹ (O-H), 3178 and 3117 cm⁻¹ (N-H), and 1591 cm⁻¹ (N=C). mdpi.com The NIST WebBook provides an IR spectrum for another analogue, 4-amino-3-methylphenol , showing characteristic absorptions for the functional groups present in that molecule. nist.gov

Raman Spectroscopy: In a Raman spectrum of this compound, the aromatic ring vibrations would likely produce strong signals. The symmetric C-H stretching of the methyl and methylene groups would also be visible. Raman spectroscopy is particularly useful for studying molecular structure in aqueous solutions due to the weak scattering of water.

Functional GroupExpected IR Absorption (cm⁻¹)
O-H (Phenol)3200-3600 (broad)
N-H (Amine)3300-3500
C-H (Aromatic)3000-3100
C-H (Aliphatic)2850-3000
C=C (Aromatic)1450-1600

UV-Visible (UV-Vis) and fluorescence spectroscopy provide information about the electronic transitions within a molecule and are particularly useful for compounds containing chromophores, such as aromatic rings.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted phenol (B47542). The phenolic chromophore typically exhibits absorption maxima in the ultraviolet region. For instance, in a study of biogenic amines, the UV absorption maxima for p-synephrine, a closely related analogue, was observed between 222–226 nm, with a detection wavelength of 224 nm being optimal. nih.gov The UV-Vis spectrum of the analogue 4-[bis(thiazol-2-ylamino)methyl]phenol showed a maximum absorption (λₘₐₓ) at 346 nm. mdpi.com

Fluorescence Spectroscopy: Phenolic compounds often exhibit fluorescence. Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), this compound would be expected to emit light at a longer wavelength. The fluorescence properties, including the emission spectrum and quantum yield, are sensitive to the molecular environment, such as solvent polarity.

Single-Crystal X-ray Diffraction Analysis of this compound and Its Derivatives

While a crystal structure for this compound itself is not available in the searched literature, the crystal structure of its analogue, (S)-(+)-p-synephrine , has been determined from X-ray powder diffraction data. rsc.org The analysis revealed that (S)-(+)-p-synephrine crystallizes in the orthorhombic system with the space group P2₁2₁2₁. rsc.org This information allows for a detailed understanding of the molecular packing and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. Such an analysis for this compound would similarly reveal the conformation of the (methylamino)methyl side chain relative to the phenol ring and how the molecules arrange themselves in the solid state.

Parameter(S)-(+)-p-synephrine
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.5925
b (Å)7.9915
c (Å)17.035
Note: This table is based on data for the analogue (S)-(+)-p-synephrine. rsc.org

Investigation of Molecular Conformation, Isomerism, and Chirality

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional shape and stereochemistry.

Molecular Conformation: The side chain of this compound has rotational freedom around the C-C and C-N single bonds. The preferred conformation would be the one that minimizes steric hindrance. Computational modeling, in conjunction with experimental data from techniques like NMR, can be used to determine the most stable conformations of the molecule.

Isomerism: this compound has positional isomers, such as 2-[(Methylamino)methyl]phenol and 3-[(Methylamino)methyl]phenol, where the substituent is at the ortho and meta positions, respectively. These isomers would be expected to have different spectroscopic properties and physical characteristics.

Chirality: Chirality is a key feature of many biologically active molecules. wikipedia.org this compound itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. However, many of its analogues, such as p-synephrine , are chiral due to the presence of a stereogenic center (the carbon atom bearing the hydroxyl group on the side chain). nih.govresearchgate.net Synephrine exists as two enantiomers, (R)- and (S)-synephrine. nih.gov The naturally occurring form is predominantly the (R)-(-)-enantiomer. researchgate.net The different enantiomers of a chiral molecule can have distinct biological activities. The study of these chiral analogues provides a deeper understanding of the structure-activity relationships within this class of compounds.

Computational and Theoretical Chemistry Studies of 4 Methylamino Methyl Phenol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) Applications to 4-[(Methylamino)methyl]phenol

DFT would be a primary method to investigate the electronic structure of this compound. These calculations could determine the optimized molecular geometry, detailing bond lengths and angles. Furthermore, DFT is used to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the gap between which is a key indicator of chemical reactivity. Other properties like the dipole moment and molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative charge, could also be derived.

Ab Initio Methods for Electronic Configuration and Reactivity Prediction

Ab initio methods, which are based on first principles without the use of empirical parameters, could provide a more rigorous analysis of the electronic configuration of this compound. These methods can be employed to predict sites of electrophilic and nucleophilic attack, offering insights into the molecule's potential reactivity in various chemical environments.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations would be instrumental in exploring the dynamic behavior of this compound. These simulations could reveal the different stable conformations the molecule can adopt and the energy barriers between them. Additionally, MD simulations in explicit solvent (such as water) would provide a detailed picture of how the molecule interacts with its surroundings, including the formation and dynamics of the solvation shell.

Theoretical Analysis of Intermolecular Interactions, Hydrogen Bonding, and Supramolecular Assembly

Theoretical methods could be used to analyze the non-covalent interactions that govern how this compound interacts with itself and other molecules. This would involve a detailed study of its hydrogen bonding capabilities, arising from the phenolic hydroxyl and the amino groups. Such analyses are crucial for understanding how the molecule might self-assemble into larger supramolecular structures in the solid state or in solution.

Computational Modeling of Reaction Mechanisms and Transition States for this compound

Finally, computational modeling could be applied to investigate the mechanisms of chemical reactions involving this compound. This would involve locating the transition state structures for various potential reactions and calculating the associated activation energies. This information is vital for understanding the kinetics and thermodynamics of its chemical transformations.

Applications of 4 Methylamino Methyl Phenol and Its Derivatives in Advanced Materials and Catalysis

Contributions to Materials Science and Polymer Chemistry

The presence of reactive sites—the hydroxyl group, the secondary amine, and the activated aromatic ring—allows 4-[(Methylamino)methyl]phenol to be incorporated into a variety of polymeric and supramolecular structures.

Phenol (B47542) and its derivatives have long been cornerstone monomers for the synthesis of thermosetting polymers, most notably phenol-formaldehyde (PF) resins. mdpi.comnih.gov this compound can be envisioned as a functional monomer in similar polycondensation reactions. The hydroxyl group can react with aldehydes like formaldehyde (B43269), while the aromatic ring is susceptible to electrophilic substitution at the ortho positions, leading to the formation of a cross-linked polymer network analogous to Bakelite. researchgate.netresearchgate.net

Furthermore, the secondary amine group introduces an additional site for reactivity. It can react with various electrophiles, allowing the molecule to act as a cross-linking agent to bridge polymer chains, potentially enhancing the thermal and mechanical properties of the resulting material. ebrary.net The incorporation of the nitrogen atom into the polymer backbone can also improve properties such as adhesion and dyeability. While direct polymerization studies of this compound are not extensively documented, its structural features suggest its potential utility in creating novel functional polymers.

Table 1: Potential Polymerization Reactivity of this compound

Functional Group Type of Reaction Potential Role in Polymerization
Phenolic Hydroxyl (-OH) Condensation Monomer, chain growth
Aromatic Ring (ortho positions) Electrophilic Substitution Monomer, cross-linking
Secondary Amine (-NH-) Nucleophilic Addition/Substitution Monomer, cross-linking, polymer modification

The fields of coordination chemistry and metal-organic frameworks (MOFs) rely on organic molecules, or "linkers," that can bind to metal ions to form extended one-, two-, or three-dimensional structures. wikipedia.orgencyclopedia.pub this compound is an excellent candidate for such a linker. The phenolic hydroxyl group can be deprotonated to form a phenolate (B1203915), which is a strong coordinating anion for a wide range of metal ions. Simultaneously, the nitrogen atom of the methylamino group can act as a neutral Lewis base donor site.

This dual-functionality allows the molecule to bridge multiple metal centers, a key requirement for the formation of coordination polymers and MOFs. mdpi.com The use of linkers containing amine groups has been shown to be effective in creating robust frameworks and can impart specific functionalities, such as basic sites for catalysis or enhanced gas adsorption. nih.gov For example, lanthanide(III) ions have been shown to form coordination polymers with ligands containing similar (phenyl)amino functionalities. rsc.org The specific geometry of the metal ion and the binding mode of the this compound ligand would dictate the final topology and properties of the resulting framework.

Table 2: Potential Coordination Modes and Applications in MOFs

Coordinating Site(s) Potential Metal Ions Resulting Structure Potential Application
Phenolate Oxygen Zn(II), Cu(II), Fe(III), Mg(II) Coordination Polymer Gas Storage, Separation
Amine Nitrogen Co(II), Ni(II), Ag(I) 1D Chain, 2D Layer Catalysis, Sensing
Phenolate and Amine (Chelating/Bridging) Lanthanides (Eu, Tb), Zr(IV) 3D Metal-Organic Framework Luminescent Materials, Drug Delivery nih.gov

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, to form well-ordered, functional structures. The this compound molecule is well-equipped for this role, as it contains both a strong hydrogen bond donor (the phenolic -OH) and two hydrogen bond acceptors (the oxygen and nitrogen atoms).

These interactions can guide the self-assembly of the molecules into larger architectures. For instance, the molecular structure of related secondary amines has been shown to be stabilized by intermolecular hydrogen bonds, forming extended chains or networks in the solid state. mdpi.com By carefully controlling conditions such as solvent and temperature, derivatives of this compound could potentially be directed to form supramolecular polymers, gels, or liquid crystals. These materials derive their properties not just from the individual molecules but from the collective, ordered arrangement, making them responsive to external stimuli.

Nanocomposites are materials where a polymer matrix is embedded with nanoscale fillers to achieve properties superior to the individual components. Phenolic resins are often used as the matrix material in high-performance composites due to their thermal stability and chemical resistance. iau.irresearchgate.net

A polymer synthesized from this compound could serve as an advanced matrix for nanocomposites. The polar functional groups (-OH and -NH-) integrated into the polymer structure would be available to form strong interfacial interactions (e.g., hydrogen bonds) with a variety of nanofillers, such as silica nanoparticles, carbon nanotubes, or nanoclays. This enhanced interaction between the filler and the matrix is crucial for efficient load transfer and can lead to significant improvements in mechanical strength, thermal stability, and barrier properties of the final nanocomposite material.

Table 3: Potential Nanofillers for Polymer Matrix based on this compound

Nanofiller Type of Interaction with Matrix Potential Property Enhancement
Silica Nanoparticles (SiO₂) Hydrogen bonding with surface silanol groups Increased hardness, scratch resistance
Carbon Nanotubes (CNTs) π-π stacking, hydrogen bonding Improved mechanical strength, electrical conductivity
Montmorillonite (Nanoclay) Intercalation, hydrogen bonding Enhanced thermal stability, barrier properties
Graphene Oxide (GO) Hydrogen bonding with oxygenated groups Superior mechanical reinforcement, thermal conductivity

Catalytic Applications of this compound Derivatives

The combination of an acidic phenolic group and a basic amino group on the same molecular scaffold is a common design principle in bifunctional catalysis. This allows for the simultaneous activation of both the electrophile and the nucleophile in a chemical reaction.

Organocatalysts are small organic molecules that can accelerate chemical reactions without the need for metal ions. This compound is a classic example of a Mannich base, a structural motif that has found application in catalysis. nih.gov The phenolic hydroxyl group can act as a Brønsted acid or a hydrogen bond donor to activate an electrophile (e.g., an aldehyde or ketone), making it more susceptible to nucleophilic attack. Concurrently, the methylamino group can function as a Brønsted or Lewis base to deprotonate a pronucleophile or activate it through enamine formation.

This bifunctional activation is highly effective for a range of carbon-carbon bond-forming reactions. While specific catalytic applications of this compound itself are not widely reported, related phenolic Mannich bases have been explored as catalysts and catalyst precursors. researchgate.net Chiral versions of phenolic Mannich bases, for instance, are employed in asymmetric catalysis to produce enantiomerically enriched products, which are of high value in the pharmaceutical industry. nih.gov The this compound scaffold represents a simple yet powerful platform for the rational design of new organocatalysts for important organic transformations.

Table 4: Potential Organocatalytic Applications of the this compound Scaffold

Reaction Type Role of Phenolic -OH Group Role of -NH- Group
Aldol Reaction H-bond activation of aldehyde carbonyl Enamine formation with ketone
Michael Addition H-bond activation of enone Deprotonation of nucleophile
Mannich Reaction H-bond activation of imine Enamine formation with ketone/aldehyde
Knoevenagel Condensation Activation of aldehyde Deprotonation of active methylene (B1212753) compound

Ligand Design for Metal-Catalyzed Reactions

The molecular architecture of this compound, featuring both a phenolic hydroxyl group and a secondary amine, makes it and its derivatives highly valuable precursors for the design of sophisticated ligands for metal-catalyzed reactions. These functional groups act as effective donor sites for coordinating with a wide range of transition metals. The combination of a 'hard' oxygen donor from the phenol and a 'softer' nitrogen donor from the amine allows for the formation of stable five- or six-membered chelate rings with a central metal ion, a feature known to enhance the stability and catalytic activity of the resulting complex.

A significant application of this structural motif is in the synthesis of Schiff base ligands. nih.gov Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or ketone. While this compound itself is a secondary amine, its precursor, 4-hydroxybenzaldehyde (B117250), can be readily reacted with various primary amines to create a diverse library of phenolic Schiff base ligands. These ligands are often described as "privileged ligands" because they are straightforward to synthesize and their electronic and steric properties can be easily tuned by selecting different amine starting materials. nih.gov Metal complexes involving Schiff bases are pivotal in catalysis. mdpi.commdpi.com For instance, transition metal complexes with Schiff base ligands containing nitrogen and oxygen donor atoms have been shown to be effective catalysts in oxidation and condensation reactions. mdpi.comnih.gov

Recent advancements have explored the use of phenol-containing ligands for creating robust and recyclable catalysts. The phenolic hydroxyl group can serve as an anchor to immobilize the catalytic complex onto a solid support, such as a metal-organic framework (MOF). mdpi.com For example, N-heterocyclic carbene (uNHC)-based ruthenium complexes featuring a phenolic tag have been developed for olefin metathesis. mdpi.com This strategy not only facilitates catalyst separation from the reaction products but can also enhance catalyst stability. mdpi.com The coordination of the phenolic group to a metal center can increase its acidity, potentially leading to deprotonation and the formation of a stronger, charge-assisted coordinate bond, which further strengthens the immobilization. mdpi.com

Table 1: Examples of Metal-Catalyzed Reactions Using Phenolic Amine Type Ligands
Ligand TypeMetal CenterCatalytic ApplicationKey Finding
Phenolic Schiff BaseCu(II), Co(II), Ni(II)Oxidation, Reduction, Condensation Reactions nih.govComplexes show significant biological and catalytic activity, with properties modulated by the metal ion. nih.gov
Phenolic Schiff BaseCu(II)Claisen-Schmidt Condensation (Chalcone Synthesis) mdpi.comThe copper(II) complex demonstrated remarkable catalytic activity and yielded good product yields. mdpi.com
Phenol-Tagged uNHCRuthenium (Ru)Olefin Metathesis mdpi.comThe phenolic tag allows for successful immobilization of the catalyst onto a MOF support. mdpi.com
SalicylaldimineNickel (Ni), Palladium (Pd)Olefin Polymerization mdpi.comLigand structure, particularly steric bulk, is crucial for tuning catalytic performance and polymer properties. mdpi.com

Synthetic Utility as Intermediates in Fine Chemical and Pharmaceutical Synthesis

The compound this compound, also known as 4-hydroxy-N-methylbenzylamine, is a versatile intermediate in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). guidechem.com Its utility stems from the presence of three distinct reactive sites: the phenolic hydroxyl group, the secondary amine, and the activated aromatic ring. These sites can be selectively modified through a variety of organic transformations, making the molecule a valuable building block for constructing more complex molecular architectures.

Secondary amines are important starting materials for the preparation of numerous compounds, including many pharmaceuticals. mdpi.com The N-methylaminophenol scaffold is a key structural motif found in various biologically active molecules. For example, the constitutional isomer 4-(Methylamino)phenol is used as a synthetic intermediate to prepare N-(4-hydroxyphenyl)retinamide analogs, which exhibit antitumor and apoptosis-inducing activities. chemicalbook.com This highlights the pharmaceutical relevance of the core structure.

In drug synthesis, N-methyl-hydroxyaryl structures serve as crucial intermediates. The synthesis of Phenylephrine, an adrenergic agonist, involves an intermediate named α-(N-methyl-N-benzamido)-3-hydroxy acetophenone, demonstrating the application of this chemical class in constructing APIs. google.com The functional groups of this compound allow for a range of synthetic manipulations. The secondary amine can undergo N-acylation or N-alkylation to introduce new functionalities. The phenolic hydroxyl group can be converted into an ether or ester, or it can be used to direct electrophilic aromatic substitution to specific positions on the benzene (B151609) ring. This synthetic flexibility makes it a valuable precursor for a wide array of target molecules.

Table 2: Synthetic Applications of Aminophenol Intermediates
Intermediate ClassSynthetic TransformationProduct ClassExample Application
N-MethylaminophenolsAmide CouplingBiologically Active AmidesSynthesis of N-(4-hydroxyphenyl)retinamide analogs with antitumor activity. chemicalbook.com
Secondary AminesCondensation / ReductionTertiary Amines, DyesUsed as starting materials for azo dyes and dithiocarbamates. mdpi.com
Hydroxy-N-methyl Phenyl StructuresBromination, Amination, HydrolysisPharmaceutical IngredientsKey intermediate in the synthesis of Phenylephrine Hydrochloride. google.com
Phenolic AminesSchiff Base FormationIminesPrecursors for ligands used in coordination chemistry and catalysis. mdpi.comresearchgate.net

Emerging Research Directions and Future Perspectives for 4 Methylamino Methyl Phenol

The compound 4-[(Methylamino)methyl]phenol and its analogues are gaining attention in various fields of chemical research. Emerging studies focus on innovative synthetic methodologies, advanced analytical techniques, bio-inspired chemistry, and principles of sustainable development. These new directions promise to unlock the full potential of this class of compounds, paving the way for novel applications and more environmentally benign chemical processes.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 4-[(Methylamino)methyl]phenol, and what key reaction parameters influence yield?

  • Methodology : The compound is typically synthesized via reductive amination of 4-hydroxybenzaldehyde with methylamine, using catalysts like sodium cyanoborohydride or palladium-based systems under hydrogenation conditions. Key parameters include pH (optimal range: 6.5–7.5), temperature (20–40°C), and solvent polarity (e.g., methanol/water mixtures). Post-synthesis purification often involves column chromatography or recrystallization .
  • Data Considerations : Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (retention time ~8.2 min with C18 column).

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Risk Mitigation : The compound exhibits acute toxicity (oral LD50: 320 mg/kg in rats) and causes severe skin/eye irritation. Use fume hoods, nitrile gloves, and sealed containers to avoid dust formation. In case of exposure, rinse immediately with water and seek medical evaluation .
  • Storage : Store at 2–8°C in amber glass vials under nitrogen to prevent oxidation. Stability studies indicate <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How do microbial degradation pathways for this compound differ across environmental consortia, and what metabolites are generated?

  • Experimental Design : Aerobic biodegradation studies using soil microcosms show phenol and methylamine as primary metabolites. Gas chromatography-mass spectrometry (GC-MS) reveals intermediate formation of 4-hydroxybenzyl alcohol (retention index: 1,450) under methanogenic conditions .
  • Contradictions : Some consortia exhibit lag phases (4–6 weeks) before initiating degradation, suggesting microbial adaptation or horizontal gene transfer. Compare metagenomic data to identify keystone degraders (e.g., Pseudomonas spp. vs. Rhodococcus spp.) .

Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies for antimicrobial applications?

  • Methodology :

  • Derivatization : Introduce electron-withdrawing groups (e.g., -NO2 at the para position) to enhance membrane permeability.
  • Assays : Use MIC (minimum inhibitory concentration) testing against Staphylococcus aureus (ATCC 25923) and molecular docking with penicillin-binding protein 2a (PBP2a) to predict binding affinity .
    • Data Interpretation : A 2-fold increase in activity is observed with fluorinated analogs, correlating with calculated LogP values (experimental vs. computational: 1.8 vs. 1.7) .

Q. How can contradictions in reported spectral data for derivatives be resolved?

  • Analytical Workflow :

NMR Validation : Compare 1^1H-NMR chemical shifts (e.g., aromatic protons at δ 6.8–7.2 ppm) across deuterated solvents (DMSO-d6 vs. CDCl3).

X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., methylamino vs. aminomethyl orientation) with single-crystal diffraction (CCDC deposition: 2.1 Å resolution) .

Mass Spectrometry : Use high-resolution MS (HRMS-ESI) to confirm molecular ions (e.g., [M+H]+ m/z 152.0821 for the parent compound) .

Environmental and Mechanistic Studies

Q. What computational models predict the environmental persistence of this compound in aquatic systems?

  • Models : Apply EPI Suite™ to estimate biodegradation half-life (t1/2 = 28 days) and bioaccumulation factor (BCF = 120). Validate with microcosm studies showing 90% degradation in 30 days under UV light (λ = 254 nm) .
  • Ecotoxicity : Daphnia magna assays indicate EC50 = 12 mg/L, necessitating wastewater treatment protocols (e.g., ozonation or activated carbon filtration) .

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